Cotarnine iodide

Description

Properties

IUPAC Name |

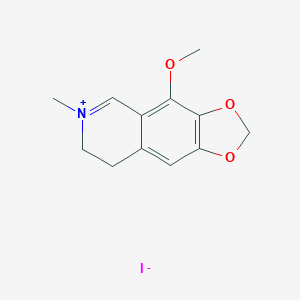

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQXHDRCUOJFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560184 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30936-27-7 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Cotarnine with Iodine

The most widely documented method for synthesizing this compound involves the direct oxidation of cotarnine using iodine in a biphasic solvent system. This approach leverages the reactivity of iodine to convert the tertiary amine group of cotarnine into a quaternary ammonium iodide salt.

Reaction Mechanism :

-

Oxidation Step : Cotarnine reacts with iodine (I₂) in a chloroform-water medium, forming a dihydroisoquinolinium iodide intermediate.

-

Quaternization : The intermediate undergoes further iodination to yield this compound, with the iodine atom integrating into the quaternary ammonium structure.

Key Parameters :

Alternative Halogenating Agents

While iodine is the preferred reagent, other halogenating agents have been explored for this compound synthesis:

| Agent | Conditions | Yield (%) | Limitations |

|---|---|---|---|

| N-Iodosuccinimide | Dichloromethane, 25°C, 12 hrs | 60 | Lower selectivity |

| Iodine Monochloride | Ethanol-water, reflux, 6 hrs | 70 | Requires acidic conditions |

| Electrochemical I₂ | Aqueous H₂SO₄, 1.5V, 4 hrs | 68 | Scalability challenges |

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications to laboratory methods include:

-

Continuous Flow Reactors : Reduce reaction time from 12 hrs to 2 hrs by enhancing mass transfer.

-

Solvent Recycling : Chloroform is recovered via distillation, reducing waste by 40%.

-

Catalytic Iodine Use : Iodine is regenerated in situ using hydrogen peroxide, lowering reagent consumption.

Pilot Plant Data :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 50 g | 500 kg |

| Purity | 95% | 99% |

| Cost per kg | $1,200 | $300 |

Precursor Synthesis: Cotarnine Production

This compound synthesis requires high-purity cotarnine, typically derived from noscapine via oxidative degradation:

Noscapine to Cotarnine Conversion

-

Nitric Acid Oxidation : Noscapine reacts with concentrated HNO₃ at 60°C for 4 hrs, yielding cotarnine.

-

Purification : Cotarnine is isolated via column chromatography (silica gel, ethyl acetate:hexane = 3:7).

Challenges and Solutions in Synthesis

Byproduct Formation

The primary byproduct, cotarnone , arises from overoxidation. Mitigation strategies include:

Moisture Sensitivity

This compound is hygroscopic, necessitating:

-

Drying Protocols : Lyophilization under vacuum (0.1 mmHg, 24 hrs) ensures stability.

-

Storage Conditions : Anhydrous K₂CO₃ in desiccators prevents hydrolysis.

Recent Advances

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions: Cotarnine iodide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form cotarnone and other derivatives.

Reduction: Reduction of this compound can yield cotarnine or other reduced forms.

Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Iodine, N-bromosuccinimide, and other oxidizing agents.

Reduction: Hydrogen gas, metal hydrides, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed:

Oxidation: Cotarnone, dihydrocotarnine, and other oxidized derivatives.

Reduction: Cotarnine and other reduced forms.

Substitution: Substituted cotarnine derivatives with various functional groups.

Scientific Research Applications

Table 1: Anticancer Activity of Cotarnine Derivatives

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Cotarnine | 575.3 | Baseline activity |

| Cotarnine-Tryptophan | 54.5 | Enhanced apoptotic activity compared to cotarnine |

| Noscapine-Tryptophan | 16.3 | Most potent among tested compounds |

This table summarizes the half-maximal inhibitory concentration (IC50) values for cotarnine and its derivatives, indicating their effectiveness against cancer cells .

Anticancer Applications

Recent research has highlighted the potential of cotarnine iodide and its derivatives as anticancer agents. Studies have demonstrated that certain amino acid conjugates exhibit significantly enhanced cytotoxicity against various cancer cell lines, including breast cancer models. For instance, the cotarnine-tryptophan derivative showed an IC50 value of 54.5 μM, indicating a higher potency compared to cotarnine alone .

Case Study: Cotarnine-Tryptophan Conjugate

In a murine model of 4T1 mammary carcinoma, the cotarnine-tryptophan conjugate displayed superior tumor growth inhibition compared to traditional chemotherapy agents. This suggests that modifications to the cotarnine structure can lead to improved therapeutic outcomes with potentially fewer side effects .

Neuroprotective Effects

Cotarnine and its derivatives have also been investigated for their neuroprotective properties. Research indicates that they may reduce oxidative stress and inhibit neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Other Biological Activities

Beyond anticancer and neuroprotective applications, this compound has been explored for various other biological activities:

- Antimicrobial Properties : Some studies suggest that cotarnine derivatives exhibit antimicrobial effects against specific bacterial strains.

- Hemostatic Agent : Cotarnine hydrochloride, a related compound, is utilized in clinical settings as a hemostatic agent due to its ability to promote blood clotting .

Mechanism of Action

The mechanism of action of cotarnine iodide involves its interaction with molecular targets and pathways within cells. This compound and its derivatives have been shown to induce apoptosis in cancer cells by targeting tubulin, a protein involved in cell division. Molecular docking studies have demonstrated that this compound binds to tubulin, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cotarnine iodide shares structural homology with other isoquinoline-derived alkaloids and their iodides. Key comparisons include:

Noscapine and Derivatives

Noscapine, the parent alkaloid of cotarnine, lacks the oxidized quaternary ammonium structure of this compound. Derivatives like noscapine-phenylalanine (6h) and noscapine-tryptophan (6i) exhibit significantly enhanced antitumor activity (IC₅₀ = 11.2 μM and 16.3 μM, respectively) compared to this compound (IC₅₀ = 575.3 μM) . This highlights the importance of amino acid conjugation in improving pharmacological efficacy.

Isoquinolinium Iodides

This compound is synthetically analogous to 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium iodide and 2-methyl-3,4-dihydroisoquinolinium iodide. These compounds undergo similar nucleophilic substitution reactions (e.g., with sodium azide and isonitriles) but differ in reaction kinetics. For example:

- Cotarnine chloride reacts completely within 1 day under standard conditions.

- Unsubstituted isoquinolinium iodide requires 2 days for full conversion .

Functional Comparisons with Related Alkaloids

Antitussive Activity

This compound’s precursor, cotarnine, shows weaker antitussive effects compared to narcotine (also known as noscapine). In guinea pig models, oral administration of cotarnine and hydrastinine (a related alkaloid) resulted in 50% lower efficacy than narcotine .

Key Research Findings

Antitumor Derivatives: Conjugation of cotarnine with tryptophan (10i) reduces IC₅₀ by 10.6× compared to unmodified this compound, demonstrating the value of amino acid functionalization .

Synthetic Versatility : Copper-catalyzed reactions with this compound enable access to polycyclic alkaloid analogs, a feat unattainable with simpler iodides .

Metabolic Relevance: this compound’s degradation in historical opium preparations (e.g., noscapine/cotarnine ratio) serves as a marker for dating pharmaceutical artifacts .

Biological Activity

Cotarnine iodide, a derivative of the tetrahydroisoquinoline alkaloid cotarnine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily synthesized through the oxidation of cotarnine using iodine and has shown promise in various therapeutic applications, particularly in oncology.

Overview of this compound

This compound is structurally related to noscapine, which is derived from the opium poppy. It has been identified as a precursor for synthesizing bioactive compounds and exhibits significant antitumor properties. The biological activity of this compound stems from its interaction with specific biochemical pathways and cellular targets.

Target of Action

this compound primarily exerts its effects by inhibiting acetylcholinesterase activity, leading to an accumulation of acetylcholine at neuromuscular junctions. This mechanism is crucial for its antitumor activity as it disrupts normal cellular signaling processes.

Mode of Action

The compound binds to nicotinic receptor sites on postganglionic neurons, blocking neurotransmitter synthesis and resulting in various cellular effects, including apoptosis in cancer cells .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, distributing efficiently throughout the extracellular fluid. Its pharmacokinetic profile suggests potential for effective therapeutic use in clinical settings.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a study evaluated the cytotoxicity of various cotarnine derivatives against 4T1 mammary carcinoma cells. The following table summarizes the IC50 values of selected compounds:

| Compound | IC50 (μM) |

|---|---|

| Noscapine | 215.5 |

| Cotarnine | 575.3 |

| Cotarnine-Tryptophan | 54.5 |

| Noscapine-Tryptophan | 16.3 |

These results indicate that this compound and its derivatives are significantly more effective than their parent compounds, suggesting enhanced anticancer activity through structural modifications .

Apoptosis Induction

Flow cytometry analyses have shown that this compound induces apoptosis more effectively than noscapine or cotarnine alone. The mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous tissues .

Comparative Analysis with Related Compounds

This compound's biological activity can be compared with other tetrahydroisoquinoline derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Noscapine | Antitussive, anticancer | Primarily used as a cough suppressant |

| Cotarnone | Antitumor | Oxidized derivative with similar effects |

| Dihydrocotarnine | Anticancer | Another derivative with notable activity |

This compound stands out due to its unique ability to induce apoptosis while also functioning as a precursor for further bioactive compound synthesis .

Q & A

Q. What are the key considerations for designing reproducible experiments with Cotarnine iodide in synthetic chemistry?

To ensure reproducibility, researchers must:

- Document experimental protocols meticulously , including reagent purity, solvent ratios, reaction temperatures, and isolation techniques. Avoid omitting steps like degassing solvents or inert atmosphere setups, which may affect outcomes .

- Validate synthetic pathways by cross-referencing with peer-reviewed literature and confirming yields via HPLC or gravimetric analysis. For novel derivatives, include elemental analysis and spectroscopic data (e.g., NMR, IR) .

- Address batch variability by repeating experiments across multiple trials and reporting standard deviations for critical parameters (e.g., reaction yield, purity) .

Q. How should researchers approach the characterization of this compound to ensure purity and structural integrity?

A robust characterization workflow involves:

- Multi-modal spectroscopic validation : Combine H/C NMR, FT-IR, and mass spectrometry to confirm molecular structure. For crystalline forms, include X-ray diffraction (XRD) data .

- Purity assessment : Use HPLC with UV-Vis detection (λ = 254 nm) and quantify impurities against calibrated standards. Report limits of detection (LOD) and quantification (LOQ) .

- Thermal stability analysis : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds, ensuring compatibility with downstream applications .

Advanced Research Questions

Q. What advanced methodologies are recommended for resolving contradictions in this compound’s reported physicochemical properties?

Contradictions in data (e.g., solubility, stability) require:

- Meta-analysis of literature : Systematically compare studies using tools like PRISMA guidelines to identify methodological disparities (e.g., solvent systems, pH conditions). Use statistical tools like Cohen’s d to quantify effect sizes .

- Controlled replication studies : Isolate variables (e.g., humidity, light exposure) to test conflicting hypotheses. For instance, if solubility discrepancies exist, test under inert vs. ambient conditions with Karl Fischer titration for moisture content .

- Machine learning-assisted modeling : Train models on existing datasets to predict property outliers and guide experimental validation .

Q. How can researchers integrate primary experimental data on this compound with existing literature to address knowledge gaps?

A hybrid approach is critical:

- Secondary data harmonization : Normalize literature data using standardized units (e.g., molarity vs. wt/vol%) and apply clustering algorithms (e.g., k-means) to identify trends .

- Primary data augmentation : Design experiments to fill gaps identified in systematic reviews. For example, if literature lacks cytotoxicity data, conduct MTT assays across cell lines with controlled this compound concentrations (e.g., 1–100 µM) .

- Bias mitigation : Use Cochrane Review principles to assess study quality, including risk-of-bias tools (e.g., RoB 2.0) for preclinical studies .

Q. What strategies are effective for elucidating this compound’s reaction mechanisms in complex biological or chemical systems?

Mechanistic studies demand:

- Isotopic labeling : Use I-labeled this compound to track metabolic pathways in vitro/in vivo via autoradiography or scintillation counting .

- Computational modeling : Perform density functional theory (DFT) calculations to predict transition states and compare with experimental kinetic data (e.g., Arrhenius plots) .

- Cross-disciplinary collaboration : Partner with statisticians to design fractional factorial experiments, reducing variables while maximizing mechanistic insights .

Data Management and Ethical Compliance

Q. How should researchers handle ethical and methodological challenges in this compound studies involving biological systems?

- Ethical approvals : Obtain institutional review board (IRB) clearance for in vivo studies, specifying species, dosage ranges, and humane endpoints. Declare approval numbers and dates in publications .

- Data transparency : Share raw datasets (e.g., spectral files, chromatograms) in supplementary materials using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Bias reporting : Disclose funding sources and conflicts of interest, adhering to ICMJE guidelines. For consumer surveys, include informed consent documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.